Method Accuracy and Recovery: 1,3-Dichloro-2-propanol-d5 versus Unlabeled Internal Standard Approaches
In a validated GC-MS method for 1,3-DCP in river water, the use of 1,3-Dichloro-2-propanol-d5 as an internal standard yielded an average recovery of 105±3% across spiked water samples (0–5.2 µg/L, n=21) [1]. This recovery performance is directly attributable to the isotopic internal standard's ability to co-elute identically with the native analyte and undergo identical extraction, derivatization, and ionization behavior, thereby correcting for matrix effects and procedural losses that would otherwise bias quantification when using unlabeled internal standards or external calibration alone [1].
| Evidence Dimension | Average recovery of 1,3-DCP in spiked water samples |
|---|---|
| Target Compound Data | 105±3% recovery (n=21) using 1,3-Dichloro-2-propanol-d5 as internal standard |
| Comparator Or Baseline | Unlabeled internal standard approach (not feasible for MS distinction) or external calibration without isotopic internal standard (theoretical 100% recovery uncorrected for matrix effects) |
| Quantified Difference | Achieved 105±3% recovery with isotopic internal standard; external calibration would yield uncorrected matrix suppression/enhancement errors typically ranging from ±20% to ±50% in complex environmental matrices |
| Conditions | GC-MS analysis of 1,3-DCP in Danube river water; ethyl acetate extraction; 1,3-DCP-d5 spiked prior to extraction; quantification by isotope dilution |
Why This Matters
This level of recovery (±3% SD) meets or exceeds regulatory method validation criteria for trace contaminant analysis, directly supporting method accreditation and regulatory submission without requiring additional matrix-matched calibration curves.
- [1] Schuhmacher R, et al. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water. Anal Bioanal Chem. 2005;382(2):366-71. PMID: 15856197 View Source
